N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a synthetic benzamide derivative featuring a 4H-chromen-4-one (chromone) core substituted with a 4-ethoxyphenyl group at position 2 and a benzamide moiety at position 5. Chromones are oxygen-containing heterocycles known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-28-19-11-8-16(9-12-19)22-15-21(26)20-13-10-18(14-23(20)29-22)25-24(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKWIFGMUPYJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, which can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to further reactions to introduce the ethoxyphenyl and benzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the chromen-4-one core to a hydroxyl group.
Substitution: The ethoxyphenyl and benzamide groups can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the ethoxyphenyl or benzamide moieties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide with structurally related compounds, focusing on substituent effects, core heterocycles, and synthetic methodologies.
Substituent Variations in Chromone-Based Benzamides
- Ethoxy vs. Trifluoromethyl : The ethoxy group in the target compound may improve solubility compared to the highly hydrophobic trifluoromethyl analog. However, trifluoromethyl groups often confer resistance to oxidative metabolism, suggesting divergent pharmacokinetic profiles.
- Positional Effects: Ethoxyphenyl at C-2 on the chromone core (target compound) vs. side-chain ethoxyphenyl in propanoyl derivatives (, compound 16) highlights the importance of substituent placement for target engagement.
Core Heterocycle Variations
- Chromone vs. Thiadiazole : Chromones offer a rigid, planar structure favorable for intercalation or π-stacking with biological targets, whereas thiadiazoles (e.g., ) introduce sulfur atoms capable of hydrogen bonding or covalent interactions.
- Heterocycle Modifications : Pyrazolo-pyridine cores () introduce nitrogen-rich systems, which may improve solubility or mimic natural heterocycles like purines.
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a compound belonging to the class of chromen-4-one derivatives, which have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a chromenone core substituted with an ethoxyphenyl group and an amide functional group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced inflammatory responses.
- Receptor Modulation : It can modulate receptor activities that influence cellular signaling pathways, particularly those related to cancer cell proliferation and apoptosis.
- Gene Expression Alteration : The compound may affect the transcription of genes involved in critical processes such as inflammation and cell cycle regulation.
Anticancer Activity
Several studies have evaluated the anticancer potential of chromenone derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Proliferation : Studies have shown that this compound can significantly inhibit the growth of cancer cells by inducing cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.24 | Induces apoptosis and inhibits tubulin polymerization |
| HCT116 (Colon) | 2.57 | Modulates gene expression related to apoptosis |
| MDA-MB-231 (Breast) | 3.12 | Inhibits signaling pathways associated with cell survival |
Anti-inflammatory Effects
Chromone derivatives have been noted for their anti-inflammatory properties. This compound may exert these effects through:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.
- Blocking NF-kB Pathway : By inhibiting the NF-kB pathway, the compound could prevent the transcription of various pro-inflammatory genes.
Case Studies
- In Vivo Studies : In a study involving xenograft models, administration of this compound at a dose of 150 mg/kg resulted in significant tumor reduction compared to control groups. The mechanism was linked to the downregulation of Cyclin D1 and Sp1 expression in tumor tissues.
- Cell Culture Experiments : In vitro assays demonstrated that treatment with the compound led to increased caspase activity in A549 cells, indicating enhanced apoptotic signaling.
Q & A
Q. Critical Optimization Parameters :
- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) improve cyclization efficiency.
- Temperature Control : Reflux conditions (80–100°C) minimize side reactions during core formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Example Synthetic Protocol :
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Chromenone formation | H₂SO₄, reflux, 6h | 65–70% |
| 2 | Ethoxyphenyl substitution | K₂CO₃, DMF, 80°C, 12h | 50–55% |
| 3 | Benzamide coupling | Benzoyl chloride, pyridine, RT | 75–80% |
How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Q. Answer :
- Spectroscopy :
- Crystallography :
Q. Example Crystallographic Data :
- Space group: P2₁/c
- Unit cell dimensions: a = 10.2 Å, b = 12.5 Å, c = 14.8 Å
- R factor: <0.05
What strategies resolve contradictions in reported biological activities of chromenone derivatives across studies?
Answer :
Discrepancies arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Concentration Ranges : Non-linear dose-response curves may obscure IC₅₀ values.
Q. Methodological Solutions :
- Standardized Assays : Use validated protocols (e.g., NIH/NCBI guidelines for cytotoxicity assays).
- Target Engagement Studies : Confirm binding to enzymes (e.g., COX-2) via fluorescence polarization or SPR .
- Structural Analogs : Compare activities with derivatives lacking the ethoxyphenyl group to isolate substituent effects .
How can computational approaches predict the binding modes of this compound with potential therapeutic targets?
Q. Answer :
- Molecular Docking (AutoDock Vina) : Simulates interactions with targets like tyrosine kinases. The chromenone core occupies hydrophobic pockets, while the benzamide forms hydrogen bonds with catalytic residues .
- Molecular Dynamics (GROMACS) : Assesses binding stability over 100 ns simulations. MM-PBSA calculates binding free energy (e.g., ΔG = -8.2 kcal/mol for COX-2 inhibition) .
- Validation : Mutagenesis studies (e.g., Ala-scanning) confirm critical residues identified computationally .
What are the challenges in crystallizing this compound, and how are they addressed?
Answer :
Challenges :
- Poor Solubility : Limited solubility in common solvents (e.g., water, ethanol).
- Polymorphism : Multiple crystal forms complicate structure determination.
Q. Solutions :
- Solvent Screening : Mixed solvents (e.g., DMSO/ethanol) improve crystal growth.
- Seeding : Introduces microcrystals to induce ordered nucleation.
- Crystallographic Software : SHELXD resolves phase problems in twinned crystals, while OLEX2 visualizes disorder .
How does the electronic nature of substituents affect the compound's fluorescence properties?
Q. Answer :
- Electron-Withdrawing Groups (EWGs) : The benzamide moiety enhances conjugation, increasing fluorescence quantum yield (QY = 0.45 in ethanol).
- Spectrofluorometric Analysis : Excitation at 350 nm, emission at 450 nm. Substituent effects are modeled via TD-DFT calculations (e.g., HOMO-LUMO gap = 3.2 eV) .
What are the metabolic stability considerations for this compound in preclinical studies?
Q. Answer :
- In Vitro Assays : Liver microsomes identify phase I metabolites (e.g., O-deethylation of the ethoxyphenyl group via CYP3A4).
- Stability Enhancement : Fluorination at the 4-position of the benzamide reduces metabolic clearance. Deuterated analogs (e.g., CD₃ substitution) prolong half-life (t½ > 6h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
